4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
Description
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a bicyclic aromatic structure with multiple substituents. The quinoline core (a benzene ring fused to a pyridine ring) is substituted with:
- Chloro at position 4 (electron-withdrawing, enhancing electrophilic reactivity).
- Iodo at position 3 (bulky, polarizable halogen influencing steric and electronic properties).
- Methyl at position 2 (electron-donating, increasing hydrophobicity).
- Trifluoromethyl at position 6 (strong electron-withdrawing group, improving metabolic stability and lipophilicity).
This compound’s structural complexity and halogen diversity make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to halogen interactions. However, its full biological profile remains understudied compared to related derivatives .
Properties
IUPAC Name |
4-chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3IN/c1-5-10(16)9(12)7-4-6(11(13,14)15)2-3-8(7)17-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSAZAAIXBCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Steps Involved
- Construction of the quinoline core
- Introduction of methyl and trifluoromethyl groups
- Sequential halogenation (chlorination and iodination)
- Purification and characterization
Stepwise Preparation Methods
Construction of the Quinoline Core
A common starting point is the synthesis of a 2-methylquinoline derivative. This can be achieved via the Skraup synthesis, Conrad-Limpach reaction, or Friedländer condensation, using aniline derivatives and carbonyl compounds. The choice of starting materials allows for subsequent functionalization at desired positions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced at the 6-position via selective electrophilic trifluoromethylation. Reagents such as trifluoromethyl iodide or Togni’s reagent are employed under controlled conditions, often in the presence of a base and a transition metal catalyst to enhance selectivity and yield.
Methylation
Methylation at the 2-position is generally achieved using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide.
Sequential Halogenation
Chlorination:
Chlorination at the 4-position can be performed using phosphorus oxychloride or N-chlorosuccinimide, typically under reflux conditions. The reaction is monitored to prevent over-chlorination or unwanted side reactions.
Iodination:
Iodination at the 3-position is achieved using iodine in the presence of an oxidant (e.g., potassium iodide and sodium hypochlorite) or via direct electrophilic iodination using N-iodosuccinimide. The order of halogenation steps is crucial, as the presence of electron-withdrawing groups influences regioselectivity.
Purification and Characterization
The crude product is purified by column chromatography or recrystallization. The identity and purity are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Representative Synthetic Route
The following table summarizes a representative synthetic route for this compound, based on literature precedent and analogous quinoline syntheses:
| Step | Starting Material | Reagent/Condition | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | 2-methyl-6-(trifluoromethyl)aniline | Skraup synthesis conditions | 2-methyl-6-(trifluoromethyl)quinoline | 70–80 |
| 2 | 2-methyl-6-(trifluoromethyl)quinoline | POCl₃ (chlorination, reflux) | 4-chloro-2-methyl-6-(trifluoromethyl)quinoline | 80–90 |
| 3 | 4-chloro-2-methyl-6-(trifluoromethyl)quinoline | NIS or I₂/KI (iodination, RT or mild heat) | This compound | 60–85 |
| 4 | Crude product | Chromatography/recrystallization | Pure target compound | 95 (purity) |
- The order of halogenation (chlorination before iodination) is preferred to avoid deactivation of the aromatic ring by the iodine substituent.
- Reaction conditions (temperature, solvent, stoichiometry) are optimized for each step to maximize yield and minimize by-products.
- The overall yield is generally moderate to good, with the final product often exceeding 95% purity after purification.
Research Findings and Optimization
- Yield Optimization: Literature reports yields ranging from 60% to 95% for the key halogenation steps, depending on the substrate and conditions.
- Selectivity: The introduction of the trifluoromethyl group prior to halogenation improves regioselectivity, as electron-withdrawing groups direct electrophilic substitution to the desired positions.
- Scalability: The described methods are amenable to scale-up, provided that careful control of exothermic halogenation reactions is maintained.
- Characterization: Analytical data (NMR, MS, elemental analysis) confirm the structure and purity of the final product, with typical NMR shifts and mass peaks corresponding to the expected molecular formula.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the quinoline ring.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with halogen and trifluoromethyl substitutions are widely explored for their bioactivity. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
*Estimated based on similar compounds.
Key Differences and Implications
Substituent Position and Bioactivity: The iodo group in the target compound at position 3 is rare in analogs (typically Cl, F, or CH₃). Trifluoromethyl at position 6 (vs. 7 or 8 in others) alters electronic distribution, affecting reactivity in cross-coupling reactions .
Synthetic Complexity :
- The target compound requires iodination steps (e.g., electrophilic substitution), which are less common than chlorination or fluorination in analogs (e.g., uses Yarovenko’s reagent for fluorination) .
- Pd-catalyzed arylation (as in ) may apply for introducing methyl or trifluoromethyl groups .
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl group and iodine increase logP compared to methoxy or hydroxyl analogs, impacting membrane permeability .
- Solubility : Hydroxyl or methoxy substituents (e.g., ) improve aqueous solubility, whereas the target compound’s iodine and methyl groups favor organic solvents .
Biological Performance :
- Compounds with hydroxyl or methoxy groups () show antitumor activity, suggesting the target compound’s iodine may further modulate cytotoxicity .
- Fluorinated analogs () exhibit superior metabolic stability in agrochemicals, but iodine’s stability in vivo remains to be validated .
Research Findings and Data
Antitumor Activity
- 6-Methoxy-4-trifluoromethyl-quinolin-2-amine derivatives () inhibit tumor cell proliferation, highlighting the role of methoxy and trifluoromethyl in bioactivity. The target compound’s iodine could enhance DNA intercalation or topoisomerase inhibition .
Agrochemical Potential
- Fluorinated quinolines () with tetrafluoroethyl groups show efficacy in crop protection due to resistance to oxidative degradation. The target compound’s iodine may offer unique pesticidal properties via enzyme inhibition .
Biological Activity
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a synthetic quinoline derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on diverse scientific studies, highlighting its mechanisms of action, efficacy, and potential applications.
- Molecular Formula : C10H4ClF3IN
- Molecular Weight : 357.5 g/mol
- CAS Number : 1431364-46-3
This compound features a unique arrangement of chlorine, iodine, and trifluoromethyl groups, contributing to its distinctive chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various quinoline derivatives found that this compound effectively inhibited the growth of Gram-positive bacteria, while showing reduced efficacy against Gram-negative strains due to their protective outer membranes .
Antimicrobial Efficacy Data
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | Staphylococcus epidermidis | 12.5 |
| Comparison Compound (DMSO) | - | >100 |
| Other Quinoline Derivatives | Various | Varies |
The presence of halogen atoms enhances the compound's interaction with bacterial enzymes, potentially disrupting their metabolic processes. The structural modifications in related compounds also influence their antimicrobial potency .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with critical cellular signaling pathways. The trifluoromethyl group is believed to play a role in enhancing the compound's cytotoxicity against various cancer cell lines .
Cytotoxicity Data
The selectivity of this compound for cancer cells over normal cells suggests potential for therapeutic applications in oncology.
The mechanism by which this compound exerts its biological effects involves several pathways:
-
Antimicrobial Action :
- Inhibition of bacterial enzyme activity.
- Disruption of cell membrane integrity.
-
Anticancer Action :
- Induction of apoptosis through modulation of apoptotic pathways.
- Interference with cellular signaling mechanisms involved in tumor growth and metastasis.
Further biochemical studies are necessary to elucidate the precise molecular targets and pathways involved in the biological activity of this compound.
Case Studies and Research Findings
A variety of studies have explored the biological activity of quinoline derivatives, including this compound:
- Antimicrobial Study :
- Cytotoxicity Evaluation :
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically employs classical quinoline protocols such as Gould–Jacob or Friedländer reactions, modified for halogen and trifluoromethyl substituents. For example, iodination at the 3-position may require electrophilic substitution under controlled temperature (0–5°C) using iodine monochloride (ICl) as a reagent . Transition metal catalysis (e.g., Pd-mediated cross-coupling) can introduce aryl or heteroaryl groups. Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times and improve regioselectivity . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from byproducts like dehalogenated derivatives .
Q. How can the structural integrity of this compound be validated after synthesis?
Methodological Answer: Combined spectroscopic and crystallographic methods are essential:
- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl at C6 shows a distinct F signal at δ −60 to −65 ppm) .
- X-ray crystallography : Resolves regiochemical ambiguities, as seen in analogous quinoline derivatives (e.g., 3-acetyl-6-chloro-2-methyl-4-phenylquinolinium structures with planar quinoline rings and dihedral angles for substituents) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets like DNA or enzymes?
Methodological Answer:
- DNA adduct studies : Use P-postlabeling or LC-MS/MS to detect covalent adducts, as demonstrated for structurally related 4-aminomethylquinolines in carcinogenicity assays .
- Enzyme inhibition assays : Measure IC values via fluorogenic substrates (e.g., for kinases or cytochrome P450 isoforms). Mutagenesis studies (e.g., alanine scanning) identify critical binding residues, as applied to A adenosine receptor analogs .
- Structural biology : Co-crystallization with target proteins (e.g., GPR39 agonists) resolves binding modes, supported by molecular docking (AutoDock Vina) and MD simulations .
Q. What strategies address contradictory bioactivity data across different studies?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and ATP concentrations in kinase assays .
- Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence polarization assays show inconsistency .
- Metabolic stability checks : Evaluate compound integrity in assay media using LC-MS to rule out degradation artifacts .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent modulation : Replace the 3-iodo group with smaller halogens (Br, Cl) to reduce steric hindrance while maintaining electrophilicity. The trifluoromethyl group at C6 enhances metabolic stability and lipophilicity, as shown in fluoroquinolone antibiotics .
- Bioisosteric replacement : Substitute the 2-methyl group with cyclopropyl to improve membrane permeability, inspired by antitubercular quinoline-2-carboxylates .
- Functionalization at C4 : Introduce sulfonyl or morpholine groups (e.g., 6-fluoro-4-(4-propylbenzenesulfonyl) analogs) to target specific enzymes like γ-secretase .
Q. What methodologies are recommended for toxicity profiling in preclinical studies?
Methodological Answer:
- In vitro : Ames test (TA98 strain) for mutagenicity; mitochondrial toxicity assessed via Seahorse XF Analyzer in HepG2 cells .
- In vivo : Acute toxicity in rodent models (OECD 423), monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of liver/kidney tissues identifies organ-specific effects .
- Genotoxicity : Comet assay for DNA strand breaks; γ-H2AX foci quantification in primary fibroblasts .
Method Development Questions
Q. How can analytical methods be optimized for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient elution (30–70% B over 15 min) achieves baseline separation from metabolites .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 345 → 287 for quantification) with deuterated internal standards (e.g., d-trifluoromethyl analog) to correct matrix effects .
- Validation : Follow ICH guidelines for linearity (R >0.99), LOD/LOQ (<10 ng/mL), and inter-day precision (<15% RSD) .
Q. What computational approaches predict the compound’s metabolic pathways?
Methodological Answer:
- In silico tools : Use Schrödinger’s ADMET Predictor or StarDrop’s Metabolism Module to identify likely Phase I/II modification sites (e.g., CYP3A4-mediated oxidation at C2-methyl) .
- Docking : Simulate interactions with CYP450 isoforms (Glide SP mode) to prioritize labile sites for deuterium exchange, as applied to reduce clearance in analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
